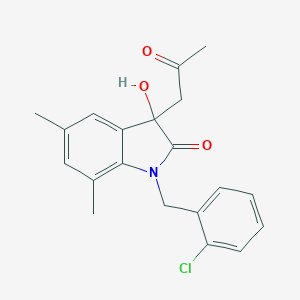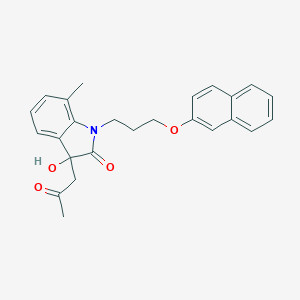![molecular formula C23H23N3O3 B368595 N-{[1-(4-phenoxybutyl)-1H-1,3-benzodiazol-2-yl]methyl}furan-2-carboxamide CAS No. 920114-36-9](/img/structure/B368595.png)
N-{[1-(4-phenoxybutyl)-1H-1,3-benzodiazol-2-yl]methyl}furan-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
作用機序
Target of Action
Benzimidazole derivatives have been reported to exhibit a wide range of biological activities including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive as well as anti-inflammatory activities . Therefore, it is plausible that this compound may interact with a variety of cellular targets.
Mode of Action
The benzimidazole moiety is known to interact with various cellular targets leading to diverse pharmacological activities . The linker group and substitution at N-1, C-2, C-5, and C-6 positions have been found to be the most contributory factors for anticancer activity .
Biochemical Pathways
Given the broad range of activities associated with benzimidazole derivatives, it is likely that multiple pathways are affected .
Result of Action
Benzimidazole derivatives have been reported to exhibit a wide range of biological activities .
生化学分析
Biochemical Properties
2-furyl-N-{[1-(4-phenoxybutyl)benzimidazol-2-yl]methyl}carboxamide plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. The benzimidazole moiety in the compound is known to interact with enzymes such as serine/threonine kinases, which are crucial in cell signaling pathways . Additionally, the compound may bind to proteins involved in DNA replication and repair, thereby influencing cellular processes at the molecular level . The nature of these interactions often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces, which contribute to the compound’s stability and efficacy in biochemical reactions .
Cellular Effects
2-furyl-N-{[1-(4-phenoxybutyl)benzimidazol-2-yl]methyl}carboxamide exhibits various effects on different types of cells and cellular processes. It has been observed to influence cell function by modulating cell signaling pathways, such as the PI3K/AKT and MAPK pathways, which are critical for cell proliferation, differentiation, and survival . The compound also affects gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in cellular metabolism and function . These effects can result in altered cell growth, apoptosis, and other cellular responses, making the compound a potential candidate for therapeutic applications .
Molecular Mechanism
The molecular mechanism of action of 2-furyl-N-{[1-(4-phenoxybutyl)benzimidazol-2-yl]methyl}carboxamide involves several key interactions at the molecular level. The compound binds to specific biomolecules, such as enzymes and receptors, through hydrogen bonding and hydrophobic interactions . This binding can lead to enzyme inhibition or activation, depending on the target enzyme . Additionally, the compound can influence gene expression by interacting with DNA and transcription factors, thereby modulating the transcriptional activity of specific genes . These molecular interactions contribute to the compound’s overall biological activity and therapeutic potential .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-furyl-N-{[1-(4-phenoxybutyl)benzimidazol-2-yl]methyl}carboxamide can change over time due to factors such as stability and degradation. The compound’s stability is influenced by environmental conditions, such as temperature, pH, and exposure to light . Over time, the compound may degrade, leading to a decrease in its efficacy and potency . Long-term studies in in vitro and in vivo settings have shown that the compound can have sustained effects on cellular function, although its activity may diminish with prolonged exposure . These temporal effects are important considerations for the compound’s potential therapeutic applications .
Dosage Effects in Animal Models
The effects of 2-furyl-N-{[1-(4-phenoxybutyl)benzimidazol-2-yl]methyl}carboxamide vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as anti-inflammatory and anticancer activities . At higher doses, the compound may cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound’s efficacy plateaus or decreases beyond a certain dosage . These dosage-dependent effects are crucial for determining the compound’s therapeutic window and safety profile .
Metabolic Pathways
2-furyl-N-{[1-(4-phenoxybutyl)benzimidazol-2-yl]methyl}carboxamide is involved in various metabolic pathways, including phase I and phase II metabolic reactions . In phase I reactions, the compound undergoes oxidation, reduction, and hydrolysis, primarily mediated by cytochrome P450 enzymes . In phase II reactions, the compound is conjugated with glucuronic acid, glutathione, or sulfate, enhancing its solubility and facilitating its excretion . These metabolic pathways are essential for the compound’s detoxification and elimination from the body .
Transport and Distribution
The transport and distribution of 2-furyl-N-{[1-(4-phenoxybutyl)benzimidazol-2-yl]methyl}carboxamide within cells and tissues involve various transporters and binding proteins . The compound is transported across cell membranes by specific transporters, such as ATP-binding cassette (ABC) transporters . Once inside the cell, the compound may bind to intracellular proteins, influencing its localization and accumulation . These transport and distribution mechanisms are critical for the compound’s bioavailability and therapeutic efficacy .
Subcellular Localization
The subcellular localization of 2-furyl-N-{[1-(4-phenoxybutyl)benzimidazol-2-yl]methyl}carboxamide is influenced by targeting signals and post-translational modifications . The compound may be directed to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, based on its targeting signals . These localization patterns can affect the compound’s activity and function, as it interacts with different biomolecules within specific subcellular environments . Understanding the subcellular localization of the compound is essential for elucidating its mechanism of action and therapeutic potential .
特性
IUPAC Name |
N-[[1-(4-phenoxybutyl)benzimidazol-2-yl]methyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O3/c27-23(21-13-8-16-29-21)24-17-22-25-19-11-4-5-12-20(19)26(22)14-6-7-15-28-18-9-2-1-3-10-18/h1-5,8-13,16H,6-7,14-15,17H2,(H,24,27) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOLATLUFFCLPGN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCCCCN2C3=CC=CC=C3N=C2CNC(=O)C4=CC=CO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-{3'-acetyl-1-benzyl-7-methyl-2-oxo-1,2-dihydro-3'H-spiro[indole-3,2'-[1,3,4]thiadiazole]-5'-yl}acetamide](/img/structure/B368512.png)
![N-[4-acetyl-1'-[(2-ethoxyphenyl)methyl]-7'-methyl-2'-oxospiro[1,3,4-thiadiazole-5,3'-indole]-2-yl]acetamide](/img/structure/B368513.png)
![N-{3'-acetyl-1-[2-(2-methoxyphenoxy)ethyl]-7-methyl-2-oxo-1,2-dihydro-3'H-spiro[indole-3,2'-[1,3,4]thiadiazole]-5'-yl}acetamide](/img/structure/B368514.png)


![1'-(3-methylbutyl)spiro[1,3-benzoxazine-2,3'-indole]-2',4(1'H,3H)-dione](/img/structure/B368533.png)
![N-[2-(1,3-benzodioxol-5-yl)-4-oxo-3,4-dihydro-2H-chromen-6-yl]butanamide](/img/structure/B368534.png)
![2-{2-[1-(5-chloro-2-methoxyphenyl)-5-oxopyrrolidin-3-yl]benzimidazolyl}-N-(met hylethyl)acetamide](/img/structure/B368548.png)
![N,N-diethyl-2-{2-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]-1H-benzimidazol-1-yl}acetamide](/img/structure/B368550.png)
![N-Butyl-2-{2-[1-(5-chloro-2-methoxyphenyl)-5-oxopyrrolidin-3-yl]benzimidazolyl}-N-methylacetamide](/img/structure/B368552.png)
![1-(2-methylphenyl)-4-{1-[2-(4-morpholinyl)-2-oxoethyl]-1H-benzimidazol-2-yl}-2-pyrrolidinone](/img/structure/B368553.png)
![1-(2-methylphenyl)-4-{1-[2-oxo-2-(1-piperidinyl)ethyl]-1H-benzimidazol-2-yl}-2-pyrrolidinone](/img/structure/B368554.png)
![1-(3-methoxyphenyl)-4-(1-(2-morpholino-2-oxoethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B368555.png)
![N,N-diethyl-2-{2-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]-1H-1,3-benzodiazol-1-yl}acetamide](/img/structure/B368556.png)
